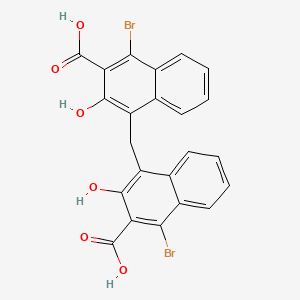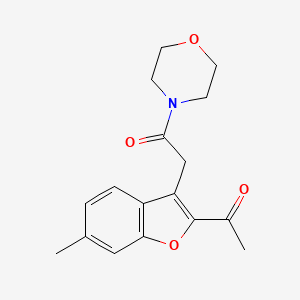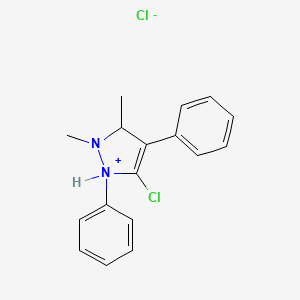
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole ring . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
5-Chloro-2,3-dimethyl-1,4-diphenyl-2,3-dihydro-1H-pyrazol-1-ium chloride stands out due to its specific structural features, such as the presence of chlorine and the pyrazole ring, which confer unique chemical and biological properties
Properties
CAS No. |
821798-42-9 |
|---|---|
Molecular Formula |
C17H18Cl2N2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
5-chloro-2,3-dimethyl-1,4-diphenyl-1,3-dihydropyrazol-1-ium;chloride |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-13-16(14-9-5-3-6-10-14)17(18)20(19(13)2)15-11-7-4-8-12-15;/h3-13H,1-2H3;1H |
InChI Key |
KHYXASFHBWJBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C([NH+](N1C)C2=CC=CC=C2)Cl)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


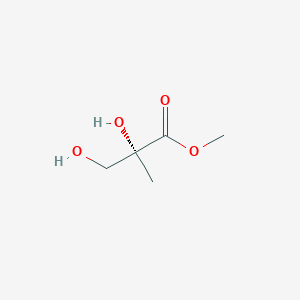
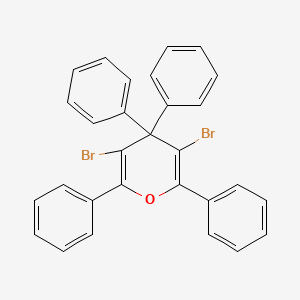
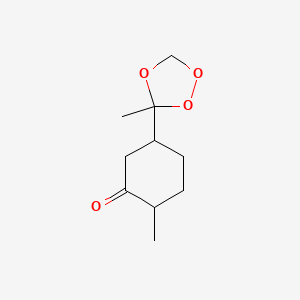
![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
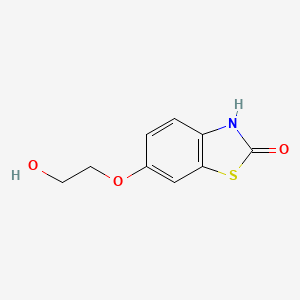
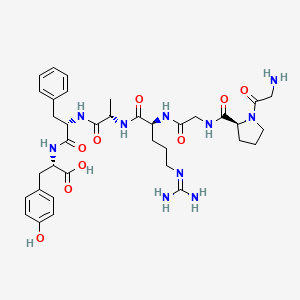
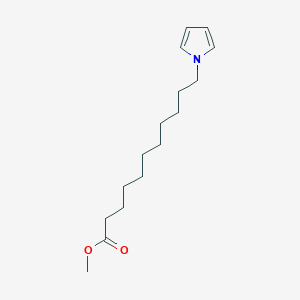
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)


![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)
![Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-](/img/structure/B12550243.png)
